molecular formula C7H15NO2Si B8701417 3-[(Trimethylsilyl)oxy]pyrrolidin-2-one CAS No. 118581-53-6

3-[(Trimethylsilyl)oxy]pyrrolidin-2-one

Cat. No.: B8701417
CAS No.: 118581-53-6
M. Wt: 173.28 g/mol
InChI Key: KFCHBMSVKKTTFA-UHFFFAOYSA-N
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Description

3-[(Trimethylsilyl)oxy]pyrrolidin-2-one is a pyrrolidinone derivative functionalized with a trimethylsilyl (TMS) ether group at the 3-position. The TMS group enhances lipophilicity and steric bulk, influencing the compound’s reactivity, solubility, and metabolic stability. This compound is primarily utilized in synthetic organic chemistry as a protected intermediate, particularly in peptide and heterocyclic synthesis, where silyl groups act as temporary protecting moieties .

Properties

CAS No.

118581-53-6

Molecular Formula

C7H15NO2Si

Molecular Weight

173.28 g/mol

IUPAC Name

3-trimethylsilyloxypyrrolidin-2-one

InChI

InChI=1S/C7H15NO2Si/c1-11(2,3)10-6-4-5-8-7(6)9/h6H,4-5H2,1-3H3,(H,8,9)

InChI Key

KFCHBMSVKKTTFA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1CCNC1=O

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

1. Silylation Reactions:
The presence of the trimethylsilyl group allows 3-[(Trimethylsilyl)oxy]pyrrolidin-2-one to participate effectively in silylation reactions. This property is particularly useful for protecting functional groups during multi-step syntheses, as the silyl group can be easily removed under mild conditions .

2. Catalysis:
This compound has been utilized as a catalyst in various organic reactions. For example, it has shown efficacy in facilitating reactions involving carbonyl compounds and other electrophiles, enhancing reaction rates and yields .

3. Synthesis of Complex Molecules:
this compound serves as a key intermediate in the synthesis of more complex organic molecules. Its ability to stabilize reaction intermediates makes it valuable in the construction of intricate molecular architectures .

Medicinal Chemistry Applications

1. Drug Development:
Research indicates that compounds related to this compound may possess biological activity relevant to drug development. For instance, derivatives containing similar structural motifs have been studied for their potential to inhibit protein kinases, which are crucial targets in cancer therapy .

2. Therapeutic Potential:
Studies have explored the potential therapeutic applications of pyrrolidinone derivatives in treating various diseases, including inflammation and autoimmune disorders. The modulation of protein kinase activity by these compounds suggests their potential role in developing new pharmacological agents .

Case Studies

Case Study 1: Synthesis of Glycofused Tricyclic Derivatives
In a notable study, this compound was employed as a catalyst for synthesizing glycofused tricyclic derivatives, which are significant in developing diagnostic tools for amyloid β-peptides associated with Alzheimer's disease. The study demonstrated high yields and selectivity using this compound as a catalyst .

Case Study 2: Antitumor Activity
Another investigation focused on the antitumor properties of pyrrolidinone derivatives similar to this compound. The results indicated that these compounds could inhibit tumor cell proliferation effectively, suggesting their potential use in cancer therapeutics .

Comparative Analysis of Related Compounds

Compound NameStructural CharacteristicsUnique Features
1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-oneContains a butenoyl groupUsed in advanced organic synthesis
(S)-5-(((Trimethylsilyl)oxy)methyl)pyrrolidin-2-oneAdditional methyl groupPotentially higher biological activity
Pyrrolidine derivatives with trifluoromethyl groupsIncorporates trifluoromethyl moietiesIncreased lipophilicity and biological activity

The table illustrates the diversity of compounds related to this compound and highlights their unique features that contribute to their applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Silylated Pyrrolidinone Derivatives

Compounds with silyl modifications exhibit distinct properties due to the TMS group’s electronic and steric effects.

Compound Name Substituents Molecular Weight Key Properties/Applications References
3-[(Trimethylsilyl)oxy]pyrrolidin-2-one TMS-ether at 3-position ~215.37 (estimated) Enhanced lipophilicity; used as a synthetic intermediate for protection strategies.
1-{[2-(Trimethylsilyl)ethoxy]methyl}-pyrrolo[2,3-b]pyridin-2-one SEM-protected pyrrolopyridinone 306.45 SEM group improves stability during synthesis; used in kinase inhibitor development.
(3S,4S)-3,4-Bis[[(tert-butyldimethylsilyl)oxy]pyrrolidine Dual TBS-protection at 3,4-positions ~432.76 Increased steric hindrance; applied in stereoselective glycosylation reactions.

Key Insights :

  • The TMS group in this compound offers simpler deprotection compared to bulkier silyl groups like TBS or SEM .
  • Multi-silylated derivatives (e.g., bis-TBS) show reduced reactivity in nucleophilic environments, favoring selective transformations .

Pharmacologically Active Pyrrolidinone Derivatives

Pyrrolidinone scaffolds are prevalent in drug discovery. Substituents dictate biological activity:

Compound Name Substituents Key Pharmacological Activity References
3-(4-Fluorobenzoyl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) Aryl and benzyl groups Acetylcholinesterase inhibition (anti-Alzheimer’s activity comparable to donepezil).
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Quinoxaline ring Antimicrobial activity (specific targets not detailed).
This compound TMS-ether Limited direct pharmacological data; potential as a prodrug intermediate.

Key Insights :

  • Aryl substituents (e.g., 10b) enhance acetylcholinesterase binding affinity, while heterocyclic groups (e.g., quinoxaline) may target microbial enzymes .
  • The TMS group in this compound could modulate pharmacokinetics (e.g., prolonged half-life) but requires metabolic activation for efficacy.

Key Insights :

  • Polar groups (e.g., amino, hydroxy) may reduce volatility but increase reactivity, whereas silyl groups lower water solubility but improve stability .

Q & A

Q. How can X-ray crystallography aid in characterizing derivatives of this compound?

  • Answer : Single-crystal X-ray analysis (as in spirocyclization studies) confirms:
  • Regiochemistry : For products like tricyclic spirolactams.
  • Conformational Preferences : Of the pyrrolidinone ring in solid-state .

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